molecular formula C12H10ClN5O5S2 B1675615 5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide CAS No. 874902-19-9

5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide

Cat. No. B1675615
M. Wt: 307.35 g/mol
InChI Key: CUCQDDZYZNBQFE-KUNNFNOCSA-N
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Description

5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide is a chemical compound with the molecular formula C17H17N5O . It is also known by the synonym 1H-Tetrazole-1-carboxamide, 5-([1,1′-biphenyl]-4-ylmethyl)-N,N-dimethyl .


Molecular Structure Analysis

The molecular weight of this compound is 307.35 . The SMILES string representation is CN©C(=O)n1nnnc1Cc2ccc(cc2)-c3ccccc3 .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It is soluble in DMSO (>25mg/ml) . The storage condition is desiccated and the storage temperature is 2-8°C .

Scientific Research Applications

Antihypertensive Agent Development

A pivotal application of 5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide and its derivatives is in the development of antihypertensive agents. These compounds have been extensively researched for their ability to act as angiotensin II receptor antagonists. For example, a study synthesized and evaluated a series of these compounds, demonstrating potent in vitro and in vivo antihypertensive effects, comparable to those of known antihypertensive drugs like losartan (Almansa et al., 1997). Additionally, another research synthesized benzimidazole derivatives containing biphenyl tetrazole substitution, demonstrating significant antihypertensive activity (Sharma et al., 2010).

Platelet Aggregation Inhibition

Derivatives of 5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide have been investigated for their role in inhibiting platelet aggregation. A study synthesized tetrazole derivatives that showed in vitro activity as platelet aggregation inhibitors, presenting a potential application in antithrombotic therapy (Challa et al., 2014).

Synthesis of Metal-Organic Frameworks

The compound and its derivatives have applications in the synthesis of metal-organic frameworks (MOFs). A study reported on the synthesis of a metal-organic framework utilizing a tetrazole functionalized aromatic carboxylic acid, highlighting its potential in gas adsorption and separation applications (Zhang et al., 2010).

Antibacterial and Antituberculosis Agents

Research has been conducted on the synthesis of novel tetrazole derivatives as potent biological agents, including their evaluation for antibacterial and anti-tuberculosis activities. These studies highlight the potential of such compounds in the development of new therapeutic agents (Megha et al., 2023).

Tyrosinase Inhibitors

Biphenyl-based compounds, including derivatives of 5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide, have been synthesized and evaluated as tyrosinase inhibitors. This application is significant in the development of treatments for conditions like hyperpigmentation (Kwong et al., 2017).

properties

IUPAC Name

N,N-dimethyl-5-[(4-phenylphenyl)methyl]tetrazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-21(2)17(23)22-16(18-19-20-22)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNIYOXWFCDBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1C(=NN=N1)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001024706
Record name 5-((1,1'-Biphenyl)-4-ylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide
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Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide

CAS RN

874902-19-9
Record name 5-([1,1′-Biphenyl]-4-ylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide
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Record name LY2183240
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Record name LY-2183240
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Record name 5-((1,1'-Biphenyl)-4-ylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide
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Record name 5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
FG Pelorosso, JE Gago, G Del Rey… - European journal of …, 2009 - Elsevier
… The inhibitory effect of anandamide on B 1 receptor-sensitized responses failed to be modified either by 5-biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide (LY2183240), …
Number of citations: 2 www.sciencedirect.com
L Thors, J Eriksson, CJ Fowler - British journal of pharmacology, 2007 - Wiley Online Library
… can affect targets in addition to FAAH, the most notable being its ability to block the binding of [ 3 H]LY2183240 (5-biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide) to cell …
Number of citations: 48 bpspubs.onlinelibrary.wiley.com
CN Kapanda, GG Muccioli, G Labar… - Journal of medicinal …, 2009 - ACS Publications
Monoglyceride lipase (MGL) inhibition may offer an approach in treating diseases in which higher 2-arachidonoyglycerol activity would be beneficial. We report here the synthesis and …
Number of citations: 71 pubs.acs.org
SA Moore, GG Nomikos… - Proceedings of the …, 2005 - National Acad Sciences
… Functional [ 14 C]anandamide uptake is inhibited in a live cell assay by 5-biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide (LY2183240, Fig. 1a; IC 50 = 270 ± 29.4 pM, Fig…
Number of citations: 199 www.pnas.org
G La Rana, R Russo, P Campolongo, M Bortolato… - … of Pharmacology and …, 2006 - ASPET
The endocannabinoid system may serve important functions in the central and peripheral regulation of pain. In the present study, we investigated the effects of the endocannabinoid …
Number of citations: 107 jpet.aspetjournals.org
SPH Alexander, DA Kendall - British journal of pharmacology, 2007 - Wiley Online Library
… LY2183240 (5-biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide) showed initial promise as a selective inhibitor of endocannabinoid transport, particularly as the structure …
Number of citations: 143 bpspubs.onlinelibrary.wiley.com
M Bortolato, P Campolongo, RA Mangieri… - …, 2006 - nature.com
The endocannabinoids anandamide and 2-arachidonoyglycerol (2-AG) may contribute to the regulation of mood and emotion. In this study, we investigated the impact of the …
Number of citations: 253 www.nature.com
AK Dickason-Chesterfield, SR Kidd, SA Moore… - Cellular and molecular …, 2006 - Springer
… LY2077855 (5-(4-fluoro-benzyl)-tetrazole-1-carboxylic acid dimethylamide), LY2183240 (5-biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide), AEA (…
Number of citations: 56 link.springer.com
CJ Fowler - Fundamental & clinical pharmacology, 2006 - Wiley Online Library
Although cannabis has been used both recreationally and for medicinal purposes since ancient times, it was not until the 1990s that the receptors responsible for many of the actions of …
Number of citations: 66 onlinelibrary.wiley.com
CJ Fowler - Molecular Neurobiology, 2007 - Springer
… Indeed, the only such compounds that has been reported in detail is LY2183240 (5-biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide), which potently inhibits uptake and …
Number of citations: 26 link.springer.com

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